molecular formula C20H19ClN2O2 B12142102 7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

Cat. No.: B12142102
M. Wt: 354.8 g/mol
InChI Key: TWFDNMVGHYWJHC-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 2-chlorophenyl group and a morpholin-4-ylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with morpholine to form a Schiff base, followed by cyclization with 8-hydroxyquinoline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.

    Indole Derivatives: Indole-based compounds also show diverse biological and clinical applications.

Uniqueness

7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group and the 2-chlorophenyl group enhances its potential for various applications compared to other quinoline derivatives.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C20H19ClN2O2/c21-17-6-2-1-5-15(17)19(23-10-12-25-13-11-23)16-8-7-14-4-3-9-22-18(14)20(16)24/h1-9,19,24H,10-13H2

InChI Key

TWFDNMVGHYWJHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Cl

Origin of Product

United States

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